Cas no 920218-48-0 (naphthalen-1-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone)
![naphthalen-1-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone structure](https://www.kuujia.com/scimg/cas/920218-48-0x500.png)
naphthalen-1-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone Chemical and Physical Properties
Names and Identifiers
-
- naphthalen-1-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- AKOS024472635
- F2865-0076
- 1-(naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
- naphthalen-1-yl-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
- VU0502785-1
- 920218-48-0
-
- Inchi: 1S/C25H21N7O/c33-25(21-12-6-8-18-7-4-5-11-20(18)21)31-15-13-30(14-16-31)23-22-24(27-17-26-23)32(29-28-22)19-9-2-1-3-10-19/h1-12,17H,13-16H2
- InChI Key: QAPGCCCSUYAASB-UHFFFAOYSA-N
- SMILES: O=C(C1=CC=CC2C=CC=CC1=2)N1CCN(C2C3=C(N=CN=2)N(C2C=CC=CC=2)N=N3)CC1
Computed Properties
- Exact Mass: 435.18075832g/mol
- Monoisotopic Mass: 435.18075832g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 3
- Complexity: 678
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80Ų
- XLogP3: 4
naphthalen-1-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2865-0076-15mg |
1-(naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine |
920218-48-0 | 90%+ | 15mg |
$89.0 | 2023-11-21 | |
Life Chemicals | F2865-0076-50mg |
1-(naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine |
920218-48-0 | 90%+ | 50mg |
$160.0 | 2023-11-21 | |
Life Chemicals | F2865-0076-3mg |
1-(naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine |
920218-48-0 | 90%+ | 3mg |
$63.0 | 2023-11-21 | |
Life Chemicals | F2865-0076-5mg |
1-(naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine |
920218-48-0 | 90%+ | 5mg |
$69.0 | 2023-11-21 | |
Life Chemicals | F2865-0076-20mg |
1-(naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine |
920218-48-0 | 90%+ | 20mg |
$99.0 | 2023-11-21 | |
Life Chemicals | F2865-0076-25mg |
1-(naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine |
920218-48-0 | 90%+ | 25mg |
$109.0 | 2023-11-21 | |
Life Chemicals | F2865-0076-30mg |
1-(naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine |
920218-48-0 | 90%+ | 30mg |
$119.0 | 2023-11-21 | |
Life Chemicals | F2865-0076-40mg |
1-(naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine |
920218-48-0 | 90%+ | 40mg |
$140.0 | 2023-11-21 | |
Life Chemicals | F2865-0076-4mg |
1-(naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine |
920218-48-0 | 90%+ | 4mg |
$66.0 | 2023-11-21 | |
Life Chemicals | F2865-0076-75mg |
1-(naphthalene-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine |
920218-48-0 | 90%+ | 75mg |
$208.0 | 2023-11-21 |
naphthalen-1-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone Related Literature
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
Additional information on naphthalen-1-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Chemical Profile of Naphthalen-1-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (CAS No. 920218-48-0)
The compound Naphthalen-1-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, identified by its CAS number 920218-48-0, represents a sophisticated molecular entity with significant potential in the realm of pharmaceutical and biochemical research. This compound belongs to a class of molecules that exhibit structural features derived from naphthalene and piperazine moieties, interconnected through a methanone bridge and a triazolopyrimidine ring system. Such structural motifs are often explored for their ability to modulate biological pathways by interacting with specific targets.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. The presence of the triazolopyrimidine scaffold in this molecule is particularly noteworthy, as it is known to contribute to favorable pharmacokinetic properties and binding affinity. The 3H-[1,2,3]triazolo[4,5-d]pyrimidine moiety is a well-studied pharmacophore that has shown promise in various therapeutic applications, including anticancer and antiviral treatments. The integration of this scaffold with a piperazine group further enhances the compound's potential to interact with biological receptors, particularly those involved in neurotransmitter signaling.
The naphthalen-1-yl substituent at one end of the molecule adds another layer of complexity, contributing to its overall lipophilicity and potentially influencing membrane permeability. This feature is critical for drug candidates intended for oral administration or delivery across biological barriers. The methanone linkage serves as a stable bridge between the aromatic systems, ensuring structural integrity while allowing for conformational flexibility that can be exploited for optimal binding interactions.
In the context of current research, compounds like Naphthalen-1-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone are being investigated for their potential role in modulating enzyme activity and receptor binding. For instance, the triazolopyrimidine ring has been reported to interact with kinases and other enzymes involved in cell proliferation and signal transduction. The piperazine moiety is also known to be a key pharmacophore in drugs targeting serotonin receptors (e.g., 5-HT receptors), which are implicated in depression, anxiety disorders, and neurodegenerative diseases.
One of the most compelling aspects of this compound is its potential as a lead structure for further derivatization. By modifying specific functional groups—such as the phenyl ring attached to the triazolopyrimidine or the piperazine nitrogen—the chemical properties can be tuned to optimize potency, selectivity, and pharmacokinetic profiles. Such modifications are essential steps in the drug development pipeline, where initial hits must be refined into viable candidates through iterative chemical optimization.
Recent computational studies have begun to shed light on the binding modes of this type of molecule with biological targets. Molecular docking simulations suggest that the triazolopyrimidine moiety can effectively occupy pockets on protein surfaces that are conserved across different enzyme families. This promiscuity makes it an attractive scaffold for designing multitarget drugs—compounds that can simultaneously inhibit multiple pathways relevant to a particular disease state. For example, dual inhibition of kinases and transcription factors has been demonstrated as an effective strategy in oncology research.
The synthesis of Naphthalen-1-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps include cyclization reactions to form the triazolopyrimidine core, followed by nucleophilic substitution or condensation reactions to introduce the piperazine and naphthalene moieties. Advances in catalytic techniques have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields—a critical consideration in industrial-scale drug production.
The compound's physicochemical properties have been thoroughly characterized through experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These data provide insights into its molecular structure and help validate computational models used for drug design. Additionally, solubility studies indicate that modifications may be necessary to enhance water solubility if it is intended for aqueous-based formulations—a common requirement for therapeutic agents.
In conclusion,Naphthalen-1-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-ylmethanone (CAS No. 920218–48–0) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features—combining aromatic systems with heterocyclic scaffolds—position it as a versatile building block for developing novel therapeutic agents. As our understanding of biological pathways continues to expand, this type of compound will likely play an increasingly important role in addressing complex diseases through targeted molecular intervention.
920218-48-0 (naphthalen-1-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone) Related Products
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)




